molecular formula C14H21N3O2S B2942883 N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 953175-63-8

N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2942883
CAS No.: 953175-63-8
M. Wt: 295.4
InChI Key: MFFJPWTWJJMOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-Methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a diamide derivative featuring a 1-methylpiperidin-4-ylmethyl group and a thiophen-2-ylmethyl substituent. This compound is hypothesized to target opioid receptors due to structural similarities with 4-anilidopiperidine derivatives (e.g., fentanyl analogues) .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJPWTWJJMOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with thiophene-2-carbaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with ethanediamide to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Ethanediamide vs. Propionamide Backbones
  • Target Compound : Ethanediamide core (CONH-CH2-CH2-NHCO) enables dual hydrogen-bonding interactions.
  • Analogues : Propionamide derivatives (e.g., N-phenyl-N-(piperidin-4-ylmethyl)propionamide) feature a single amide bond, reducing rigidity but enhancing metabolic flexibility .
Substituent Diversity
  • Thiophene vs. Aromatic Moieties :
    • The thiophen-2-ylmethyl group introduces sulfur-mediated π-π interactions and altered electronic properties compared to phenyl or tetrahydronaphthalenyl groups in analogues (e.g., compound 20 in ) .
    • Fluorobenzyl substituents (e.g., in ’s crystalline carbamate) enhance hydrophobicity and metabolic stability via fluorine’s electron-withdrawing effects .
Piperidine Modifications
  • 1-Methylpiperidin-4-yl vs. 4-Anilidopiperidine cores (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of the aniline and piperidine groups .

Pharmacological and Metabolic Profiles

Opioid Receptor Binding
  • Target Compound : Predicted moderate μ-opioid affinity due to thiophene’s smaller aromatic surface vs. phenyl groups in fentanyl derivatives.
  • 4-Anilidopiperidines (e.g., fentanyl) : High affinity (Ki < 1 nM) due to optimal phenyl-piperidine-aniline geometry .
  • Hydroxy-Substituted Analogues : Enhanced selectivity for δ-opioid receptors via hydrogen-bonding interactions (e.g., compound 20, ) .
Metabolic Stability
  • Microsomal Stability Data :
    • Propionamide derivatives (): t1/2 = 30–45 min (human liver microsomes).
    • Fluorobenzyl Carbamate (): t1/2 > 120 min due to fluorine’s metabolic resistance .

Crystallographic and Physicochemical Properties

  • Crystalline Analogues : highlights the importance of fluorobenzyl and carbamate groups in forming stable crystalline salts (e.g., hemihydrates) for improved solubility .

Key Research Findings

  • Structural Insights : The thiophene moiety offers unique electronic properties but may compromise metabolic stability compared to fluorinated or hydroxylated analogues.
  • Synthetic Feasibility : The target compound’s synthesis is less efficient (~50–70% yield) than propionamide derivatives due to additional diamide coupling steps .
  • Pharmacological Potential: Moderate opioid receptor binding is expected, but further optimization (e.g., fluorination or piperidine substitution) could enhance selectivity and stability .

Biological Activity

N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide, also known by its CAS number 953175-63-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
CAS Number953175-63-8

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. The structural components, particularly the piperidine and thiophene moieties, play crucial roles in modulating biological responses.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Nitric Oxide Synthase (iNOS) : The compound may inhibit iNOS activity, leading to decreased NO levels in inflammatory conditions.
  • Modulation of Cytokine Release : It likely affects the release of cytokines such as TNF-alpha and IL-6 from activated immune cells.

In Vitro Studies

In vitro studies utilizing RAW 264.7 macrophage cell lines have demonstrated that compounds structurally similar to this compound can significantly reduce the levels of inflammatory markers when stimulated with lipopolysaccharides (LPS) .

In Vivo Studies

While specific in vivo studies on this compound are scarce, research on related piperidine derivatives indicates potential efficacy in animal models of inflammation and pain. These studies highlight the need for further exploration into this compound's therapeutic applications.

Future Directions

Given the promising biological activity observed in related compounds, future research should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Initiating trials to evaluate efficacy and safety in human subjects.
  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.